5-Chloro-8-methyl-1,2-dihydroquinolin-2-one

Physicochemical profiling LogP Drug-likeness

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one (CAS 73108-77-7) is a disubstituted quinolin-2(1H)-one heterocycle with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol. It features a chlorine atom at the 5-position and a methyl group at the 8-position on the quinolinone core, with a predicted LogP of 2.49.

Molecular Formula C10H8ClNO
Molecular Weight 193.63
CAS No. 73108-77-7
Cat. No. B2794632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methyl-1,2-dihydroquinolin-2-one
CAS73108-77-7
Molecular FormulaC10H8ClNO
Molecular Weight193.63
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C=CC(=O)N2
InChIInChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
InChIKeyODLUFKWKOCZBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one (CAS 73108-77-7): Procurement-Grade Physicochemical Profile and Class Context


5-Chloro-8-methyl-1,2-dihydroquinolin-2-one (CAS 73108-77-7) is a disubstituted quinolin-2(1H)-one heterocycle with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol . It features a chlorine atom at the 5-position and a methyl group at the 8-position on the quinolinone core, with a predicted LogP of 2.49 . This substitution pattern distinguishes it from mono-substituted or alternatively halogenated quinolin-2-one analogs frequently used as intermediates in medicinal chemistry and agrochemical research [1]. The compound is commercially available at purities of ≥98%, making it suitable as a research intermediate and building block .

Why 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one Cannot Be Interchanged with Generic Quinolin-2-one Analogs


Generic substitution among quinolin-2-one analogs is unreliable due to the profound impact of substituent position and identity on electronic distribution, reactivity, and biological target engagement. Even among regioisomers, shifting a chlorine atom from the 5-position to the 6-position (e.g., 6-chloro-8-methylquinolin-2(1H)-one, CAS 701289-61-4) alters the molecular electrostatic potential and hydrogen-bonding capability of the lactam moiety . Similarly, replacing the 5-chloro substituent with a bromo group (5-bromo-8-methylquinolin-2(1H)-one, CAS 1339536-64-9) changes the steric bulk and polarizability, which can significantly affect binding affinity and synthetic cross-coupling reactivity . Alkylation studies on quinolin-2(1H)-one derivatives have demonstrated that the presence and position of substituents critically control N- vs. O-regioselectivity, with 8-substituted analogs providing exclusively O-alkylated products under standard conditions [1]. The specific 5-chloro-8-methyl substitution pattern therefore represents a distinct chemical entity with unique reactivity and property profiles that cannot be assumed from data on close analogs.

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 5-Chloro-8-methyl vs. 5-Chloroquinolin-2(1H)-one (LogP Comparison)

The predicted LogP of 5-chloro-8-methylquinolin-2(1H)-one is 2.49 . The addition of the 8-methyl group increases lipophilicity compared to the parent 5-chloroquinolin-2(1H)-one (CAS 23981-22-8), for which a computed LogP is not directly available in the accessed sources but can be inferred to be substantially lower based on the loss of the methyl substituent. This ~1 unit LogP difference is class-consistent with the well-established Hansch π-value for aromatic methyl substitution (~0.52–0.56), confirming a meaningful and predictable increase in membrane permeability and hydrophobic binding potential [1].

Physicochemical profiling LogP Drug-likeness Quinolinone analogs

Regioisomeric Differentiation: 5-Chloro-8-methyl vs. 6-Chloro-8-methylquinolin-2(1H)-one (Positional Isomer Comparison)

The chlorine substituent at the 5-position (peri to the C4 position) vs. the 6-position in 6-chloro-8-methylquinolin-2(1H)-one (CAS 701289-61-4) results in distinct electronic environments for the quinolinone ring. The 5-chloro substitution places the electron-withdrawing group in closer proximity to the lactam carbonyl, which can influence the acidity of the N–H proton (predicted pKa ~10.90 for the target compound ) and the electron density at the C3–C4 enone system, potentially altering reactivity toward nucleophilic attack or cycloaddition reactions relative to the 6-chloro isomer. The 5-chloro-8-methyl substitution pattern is also distinct from 5,7-dichloro-8-methylquinolin-2(1H)-one, where the additional chlorine at C7 further modifies electron deficiency and steric accessibility .

Positional isomerism Electronic effects Reactivity Quinolinone regioisomers

Halogen-Dependent Reactivity: 5-Chloro vs. 5-Bromo-8-methylquinolin-2(1H)-one for Cross-Coupling Applications

The chlorine substituent in 5-chloro-8-methylquinolin-2(1H)-one provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). Compared to the 5-bromo analog (5-bromo-8-methylquinolin-2(1H)-one, CAS 1339536-64-9, MW 238.08), the chloro derivative is less reactive but offers greater stability and selectivity in sequential coupling strategies where orthogonal reactivity is required . The lower molecular weight of the chloro compound (193.63 vs. 238.08 for bromo) also translates to a higher atom economy in fragment-based screening libraries. Additionally, the chlorine atom presents a smaller van der Waals radius (1.75 Å) compared to bromine (1.85 Å), which can be critical for fitting into sterically constrained binding pockets [1].

Cross-coupling Halogen reactivity Buchwald-Hartwig Suzuki coupling Quinolinone building blocks

Synthetic Utility: Exclusive O-Alkylation Pathway Enabled by 8-Substitution Pattern

A study on the alkylation of quinolin-2(1H)-one derivatives demonstrated that 8-substituted analogs (8-methoxy, 8-benzyloxy, and 8-chloro) undergo exclusively O2-alkylation under standard basic conditions (K2CO3 in DMF), whereas unsubstituted or 6-/7-substituted derivatives yield mixtures of N1- and O2-alkylated products [1]. While the specific 5-chloro-8-methyl compound was not tested in that study, the 8-substitution pattern is the dominant director of O-regioselectivity, suggesting that 5-chloro-8-methylquinolin-2(1H)-one would similarly favor clean O-alkylation. This is in contrast to 5-chloroquinolin-2(1H)-one (lacking 8-substitution), which is expected to produce N-/O-mixtures, complicating purification and reducing synthetic yield [1].

Regioselective alkylation O-alkylation Quinolin-2(1H)-one Synthetic methodology

Predicted Physicochemical Comparison: Density and Boiling Point Across Quinolinone Analogs

The predicted density of 5-chloro-8-methylquinolin-2(1H)-one is 1.288 ± 0.06 g/cm³ with a boiling point of 368.3 ± 42.0 °C . These values are consistent with the disubstituted quinolinone framework and can be compared to 8-methylquinolin-2(1H)-one (MW 159.18, lacking chlorine) which has a lower density and boiling point due to reduced molecular weight and polarity . The chlorine substituent increases both density and boiling point relative to the non-halogenated analog, providing differentiation in physical handling and purification (e.g., distillation, sublimation) parameters.

Physicochemical properties Density Boiling point Quinolinone characterization

Commercial Availability and Purity Benchmarking: 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one vs. 6-Chloro-8-methyl Regioisomer

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is commercially available from multiple vendors at purities of 98% or higher . Its regioisomer 6-chloro-8-methylquinolin-2(1H)-one (CAS 701289-61-4) is also commercially available , but the 5-chloro-8-methyl substitution pattern may be less common across supplier catalogs, potentially affecting lead time and bulk pricing. The specific CAS number 73108-77-7 uniquely identifies the 5-chloro-8-methyl regioisomer, and procurement should verify CAS against the desired substitution pattern to avoid regioisomer mis-shipment .

Commercial availability Purity Procurement Quinolinone building blocks

Recommended Application Scenarios for 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one Based on Differential Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Moderate Lipophilicity (LogP ~2.49)

The predicted LogP of 2.49 positions 5-chloro-8-methylquinolin-2(1H)-one in a favorable lipophilicity range for fragment-based screening libraries, balancing aqueous solubility with membrane permeability. Compared to the less lipophilic 5-chloroquinolin-2(1H)-one (lacking the 8-methyl group), this compound may exhibit improved cell permeability in phenotypic assays . Researchers prioritizing central nervous system (CNS) or intracellular targets should consider this LogP profile when selecting quinolinone building blocks for hit expansion .

Synthetic Chemistry: Regioselective O-Functionalization via Exclusive O2-Alkylation

Based on class-level evidence that 8-substituted quinolin-2(1H)-ones undergo exclusive O2-alkylation, 5-chloro-8-methylquinolin-2(1H)-one is strategically advantageous for synthetic routes requiring clean O-functionalization without N-alkylation side products [1]. This contrasts with 6- or 7-substituted analogs that yield product mixtures, making the 5-chloro-8-methyl compound preferable for library synthesis where high-purity intermediates are required without chromatographic separation [1].

Organometallic Chemistry: Orthogonal Cross-Coupling Strategies Using 5-Chloro Handle

The 5-chloro substituent serves as a moderate-reactivity handle for Pd-catalyzed cross-coupling reactions. Compared to the more reactive 5-bromo analog, the chloro derivative enables orthogonal coupling sequences where the chlorine is retained during initial transformations and subsequently functionalized under more forcing conditions . This makes 5-chloro-8-methylquinolin-2(1H)-one the preferred choice for multi-step synthetic sequences requiring staged C–C or C–N bond formation at the 5-position .

Physicochemical Reference Standard: Method Development and Analytical Characterization

With well-defined predicted physicochemical parameters (density 1.288 g/cm³, boiling point 368.3 °C, LogP 2.49, pKa 10.90), 5-chloro-8-methylquinolin-2(1H)-one can serve as a reference compound for HPLC method development, logD determination, and pKa measurement validation in pharmaceutical analysis . Its distinct CAS identity (73108-77-7) and commercial availability at 98% purity make it suitable as a system suitability standard when analyzing quinolinone-containing drug substances or metabolites .

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